An In-depth Technical Guide to mPEG4-Mal: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to mPEG4-Mal: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-maleimide (mPEG4-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. This document details its chemical structure, physicochemical properties, and reactivity, with a focus on its application in the selective modification of thiol-containing biomolecules.
Core Concepts: Structure and Chemical Properties
Methoxy-polyethylene glycol (4)-maleimide is a chemical compound featuring a linear methoxy-terminated polyethylene glycol (mPEG) chain of four ethylene glycol units, covalently linked to a maleimide functional group. The mPEG chain is hydrophilic, rendering the molecule soluble in aqueous solutions and many organic solvents.[1] The maleimide group is a highly selective reactive moiety that specifically targets sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides.[1][2]
The reaction between the maleimide and a thiol proceeds via a Michael addition mechanism, forming a stable, covalent thioether bond.[1] This reaction is most efficient within a pH range of 6.5 to 7.5.[3] Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for reaction with primary amines, such as the side chain of lysine, increases.[1]
Molecular Structure:
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Chemical Name: 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-oic acid, methyl ester
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Synonyms: mPEG4-Maleimide, Methoxy-PEG4-Maleimide
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Molecular Formula: C₁₆H₂₅NO₈
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Molecular Weight: 359.37 g/mol
Quantitative Data Summary
The following tables summarize the key quantitative properties of mPEG4-Mal, providing a quick reference for experimental design.
Table 1: Physicochemical Properties of mPEG4-Mal
| Property | Value | Reference |
| Appearance | White to off-white solid | [4] |
| Molecular Formula | C₁₆H₂₅NO₈ | N/A |
| Molecular Weight | 359.37 g/mol | N/A |
| Purity | >95% (typically analyzed by HPLC and NMR) | [5] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | [4] |
| Storage Conditions | Store at -20°C to -10°C in an inert atmosphere | [5] |
| Stability | Stable for at least one year under proper storage conditions | [5] |
Table 2: Reaction Parameters for mPEG4-Mal Conjugation
| Parameter | Recommended Value/Range | Reference |
| Optimal Reaction pH | 6.5 - 7.5 | [3] |
| Molar Excess of mPEG4-Mal | 10 to 20-fold over thiol content | [4] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | [1] |
| Reaction Time | 2-4 hours at room temperature; overnight at 4°C | [4] |
| Quenching Agents | Free thiols (e.g., L-cysteine, β-mercaptoethanol) | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of mPEG4-Mal and its application in a typical protein conjugation experiment.
Synthesis of mPEG4-Maleimide
The synthesis of mPEG4-Mal is a multi-step process that begins with the activation of mPEG4-alcohol, followed by amination and subsequent reaction with a maleimide precursor.
Materials:
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mPEG4-OH (methoxy-tetraethylene glycol)
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA)
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Dichloromethane (DCM)
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Ammonia (aqueous solution)
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Maleic anhydride
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N,N'-Dicyclohexylcarbodiimide (DCC) or other dehydrating agent
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Anhydrous solvents (DCM, Diethyl ether)
Procedure:
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Activation of mPEG4-OH: Dissolve mPEG4-OH in anhydrous DCM. Add TEA and cool the mixture to 0°C. Slowly add a solution of TsCl in anhydrous DCM. Allow the reaction to warm to room temperature and stir overnight.
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Purification of mPEG4-OTs: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mPEG4-OTs by column chromatography.
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Amination of mPEG4-OTs: Treat the purified mPEG4-OTs with an excess of aqueous ammonia solution and stir at room temperature for 24-48 hours.
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Purification of mPEG4-NH₂: Extract the reaction mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield mPEG4-NH₂.
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Formation of Maleamic Acid: Dissolve mPEG4-NH₂ in anhydrous DCM and add a solution of maleic anhydride in anhydrous DCM. Stir the mixture at room temperature for 2-4 hours.
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Cyclization to mPEG4-Maleimide: Add a dehydrating agent, such as DCC, to the maleamic acid solution and stir at room temperature overnight.
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Final Purification: Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate and purify the crude product by column chromatography to obtain pure mPEG4-Mal.
Protein Conjugation with mPEG4-Mal
This protocol describes the general procedure for conjugating mPEG4-Mal to a protein containing accessible cysteine residues.
Materials:
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Protein with free thiol groups (e.g., antibody, enzyme)
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mPEG4-Mal
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Phosphate-buffered saline (PBS), pH 7.2, degassed and thiol-free
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Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
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L-cysteine or β-mercaptoethanol (for quenching)
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Size-exclusion chromatography (SEC) column or dialysis cassettes for purification
Procedure:
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Protein Preparation: Dissolve the protein in degassed PBS buffer at a concentration of 1-10 mg/mL.
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(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to generate free thiols.
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mPEG4-Mal Solution Preparation: Immediately before use, dissolve mPEG4-Mal in the reaction buffer (e.g., PBS) or an anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the mPEG4-Mal stock solution to the protein solution. Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. To prevent oxidation of the thiol groups, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon).
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Quenching the Reaction: To stop the conjugation and react with any excess mPEG4-Mal, add a small molar excess of a free thiol, such as L-cysteine, and incubate for an additional 30 minutes.
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Purification of the Conjugate: Remove unreacted mPEG4-Mal and quenching agent from the protein conjugate using size-exclusion chromatography or dialysis.
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Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by methods such as MALDI-TOF mass spectrometry to determine the degree of labeling.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to mPEG4-Mal.
Caption: Mechanism of the thiol-maleimide conjugation reaction.
Caption: General workflow for the synthesis of mPEG4-Maleimide.
Caption: Step-by-step experimental workflow for protein conjugation.
Caption: Competing pathways affecting thioether bond stability.
